molecular formula C7H3BrFNS B8554617 7-Bromo-4-fluoro-1,2-benzothiazole

7-Bromo-4-fluoro-1,2-benzothiazole

Cat. No. B8554617
M. Wt: 232.07 g/mol
InChI Key: PBAJNBYVZSELKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-fluoro-1,2-benzothiazole is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-fluoro-1,2-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-fluoro-1,2-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-4-fluoro-1,2-benzothiazole

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

7-bromo-4-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H

InChI Key

PBAJNBYVZSELKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=NS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-(tert-butylsulfanyl)-6-fluorobenzaldehyde (1.20 g, 4.12 mmol) and hydroxylamine hydrochloride (1.432 g, 20.60 mmol) in isopropanol (60 mL, 800 mmol) and water (10 mL) was heated to 70° C. for 20 min. The organic solvent was removed in vacuo, and saturated aqueous sodium bicarbonate was added to bring the pH to 8.5. The material was extracted with DCM and water, and the organic layer was concentrated in vacuo. The residue was treated with p-toluenesulfonic acid (141.9 mg, 0.8242 mmol) in n-butanol (60 mL) and the solution was heated to 120° C. overnight. The solvent was removed in vacuo. The residue was purified by column chromatography (1 to 2% EtOAc:hexanes) to afford 382 mg (40%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, J=9.1, 8.3 Hz, 1 H), 7.60 (dd, J=8.3, 4.0 Hz, 1 H), 9.10 (s, 1 H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.432 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
141.9 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
40%

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